N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a nitrofuran moiety, and a piperazine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and nitrofuran intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nitrofuran moiety is often prepared via nitration of a furan derivative. The final step involves coupling the benzothiazole and nitrofuran intermediates with the piperazine group under controlled conditions, often using a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Large-scale production may also require the use of continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: A compound with a similar piperazine and benzothiazole structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine group and benzamide structure.
Uniqueness
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzothiazole ring, nitrofuran moiety, and piperazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-20-6-8-21(9-7-20)17-19-12-3-2-11(10-14(12)27-17)18-16(23)13-4-5-15(26-13)22(24)25/h2-5,10H,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQVDTUYJBCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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